molecular formula C11H13FO2 B13564787 3-(3-Fluorophenyl)-2-methylbutanoic acid

3-(3-Fluorophenyl)-2-methylbutanoic acid

Cat. No.: B13564787
M. Wt: 196.22 g/mol
InChI Key: FVXYYMSMQWRYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2-methylbutanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-methylbutanoic acid typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the butanoic acid moiety. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylacetic acid
  • 3-Fluorophenylboronic acid
  • 3-Fluoroamphetamine

Uniqueness

3-(3-Fluorophenyl)-2-methylbutanoic acid is unique due to the presence of both a fluorine atom and a butanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the specific positioning of the fluorine atom on the phenyl ring can influence the compound’s biological activity and interactions with molecular targets.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-methylbutanoic acid

InChI

InChI=1S/C11H13FO2/c1-7(8(2)11(13)14)9-4-3-5-10(12)6-9/h3-8H,1-2H3,(H,13,14)

InChI Key

FVXYYMSMQWRYJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.